Vemurafenib-d5

Catalog No.
S12906452
CAS No.
M.F
C23H18ClF2N3O3S
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vemurafenib-d5

Product Name

Vemurafenib-d5

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2

InChI Key

GPXBXXGIAQBQNI-ZBJDZAJPSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Vemurafenib-d5 is a deuterated analog of vemurafenib, a selective inhibitor targeting the B-Raf protein kinase, specifically the V600E mutation. This compound is primarily utilized in cancer therapy, particularly for treating metastatic melanoma and Erdheim-Chester disease associated with BRAF mutations. The incorporation of deuterium enhances the pharmacokinetic properties of the drug, potentially improving its metabolic stability and bioavailability compared to its non-deuterated counterpart .

Vemurafenib-d5 functions as a competitive inhibitor of the BRAF kinase, binding to its ATP-binding site. This binding disrupts the downstream signaling pathways crucial for cell proliferation and survival in mutated cells. The chemical structure of vemurafenib-d5 allows it to specifically inhibit the enzymatic activity of BRAF V600E, preventing the activation of the mitogen-activated protein kinase (MAPK) pathway, which is often overactive in cancer cells .

The biological activity of vemurafenib-d5 is closely aligned with that of vemurafenib, demonstrating significant efficacy against tumors harboring the BRAF V600E mutation. In preclinical studies, vemurafenib-d5 has shown enhanced potency and prolonged action due to its deuterated structure, which may lead to improved therapeutic outcomes in patients with BRAF-mutant cancers. The primary mechanism involves inducing apoptosis in cancer cells while sparing normal cells with wild-type BRAF .

The synthesis of vemurafenib-d5 involves several steps:

  • Starting Materials: Precursors are selected based on their compatibility with deuteration processes.
  • Deuteration: The introduction of deuterium can be achieved through methods such as catalytic hydrogenation using deuterated solvents or reagents.
  • Purification: Post-synthesis, purification techniques like chromatography are employed to isolate vemurafenib-d5 from byproducts.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic composition .

Vemurafenib-d5 is primarily applied in oncology for:

  • Treatment of Melanoma: Specifically for patients with BRAF V600E mutations.
  • Erdheim-Chester Disease: A rare non-Langerhans histiocytic disorder associated with similar mutations.
  • Research: As a tool compound in studies investigating BRAF inhibition and resistance mechanisms in various cancers .

Interaction studies have shown that vemurafenib-d5 retains similar interaction profiles as vemurafenib with various proteins involved in cancer signaling pathways. Notably, it has been observed that:

  • Resistance Mechanisms: Cancer cells may develop resistance through mutations in other pathways (e.g., NRAS mutations or PDGFRB overexpression).
  • Combination Therapies: Studies are ongoing to evaluate the efficacy of vemurafenib-d5 in combination with MEK inhibitors to overcome resistance and enhance therapeutic efficacy .

Vemurafenib-d5 can be compared with several other compounds that target similar pathways:

Compound NameTarget MutationUnique Features
VemurafenibBRAF V600EFirst-in-class BRAF inhibitor; non-deuterated
DabrafenibBRAF V600E/KMore potent against both mutant types; used in combination therapies
SorafenibBRAF & VEGFRBroad-spectrum kinase inhibitor; affects multiple pathways
EncorafenibBRAF V600EDesigned to overcome some resistance mechanisms seen with vemurafenib

Vemurafenib-d5 stands out due to its enhanced metabolic stability and potential for reduced side effects owing to its deuterated nature, making it an attractive option for further clinical exploration .

The synthesis of Vemurafenib-d5 employs sophisticated isotopic labeling strategies that capitalize on the strategic placement of deuterium atoms at metabolically vulnerable positions within the molecular framework . The deuterated analog is synthesized by replacing five hydrogen atoms in the parent compound Vemurafenib with deuterium at specific metabolic soft spots, which enhances the compound's stability and metabolic profile . The fundamental approach involves the incorporation of deuterium through hydrogen-deuterium exchange reactions or by utilizing deuterated reagents during the synthetic process .

Modern isotopic labeling strategies for pharmaceutical compounds have evolved to encompass multiple methodological approaches, including conventional deuteration processes and advanced hydrogen-deuterium exchange techniques [7]. The selection of appropriate deuteration methodology depends on the specific molecular architecture and the desired degree of isotopic incorporation [7]. For Vemurafenib-d5, the labeling strategy focuses on positions that are known to be susceptible to cytochrome P450-mediated metabolism, particularly at alpha positions relative to heteroatoms [11].

The implementation of deuterium labeling in pharmaceutical synthesis has been significantly advanced through the development of novel deuterated reagents and synthetic methodologies [11]. Recent innovations in deuteration include the utilization of deuterated alkyl diphenylsulfonium salts, which are prepared from corresponding hydrogen forms using inexpensive and abundant deuterium oxide as a deuterium source under basic conditions [11]. These electrophilic alkylating reagents enable the synthesis of various deuterated pharmaceutical compounds, including complex drug skeletons possessing deuterium atoms at their alpha-positions [11].

The strategic incorporation of deuterium in drug molecules has been demonstrated to improve pharmacokinetic properties through the kinetic isotope effect, which results from the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds [9]. This fundamental principle underlies the design of deuterated pharmaceuticals, where selective deuteration can lead to enhanced metabolic stability, improved bioavailability, and reduced formation of potentially toxic metabolites [9].

Optimization of Deuterium Incorporation

The optimization of deuterium incorporation in Vemurafenib-d5 synthesis requires careful consideration of reaction conditions, catalyst selection, and deuterium source utilization to achieve maximum isotopic enrichment while maintaining synthetic efficiency [8]. The process typically involves the use of palladium carbon, platinum carbon, or ruthenium carbon catalysts with content ranging from 5-10 percent, employed in conjunction with microwave chemical reactor systems to facilitate optimal deuteration conditions [16].

The optimization process for deuterated pharmaceutical synthesis encompasses several critical parameters that must be carefully controlled to achieve desired isotopic purity levels [14]. Temperature control is particularly crucial, with reactions typically conducted at temperatures ranging from room temperature to 180 degrees Celsius, depending on the specific synthetic route and substrate requirements [14] [16]. The reaction time can vary from several hours to extended periods, with some protocols requiring up to 20 hours to achieve optimal deuteration levels [16].

ParameterOptimal RangeImpact on Deuteration
Temperature25-180°CHigher temperatures generally increase deuteration rate but may reduce selectivity [14] [16]
Catalyst Loading5-10% by weightOptimal loading balances reaction efficiency with cost considerations [16]
Reaction Time3-20 hoursExtended reaction times improve deuteration completeness [16]
Deuterium Source Concentration1-99.6%Higher concentrations improve isotopic incorporation efficiency [16]

The selection of appropriate deuterium sources plays a crucial role in optimization strategies, with heavy water, deuterium gas, deuterated ethanol, and deuterated methanol serving as primary deuterium donors [16]. For water-soluble pharmaceutical compounds, heavy water is typically preferred, while for lipophilic molecules, deuterated organic solvents provide superior results [16]. The concentration of deuterium in these sources can range from 1 to 99.6 percent, with higher concentrations generally yielding better isotopic incorporation rates [16].

Advanced optimization strategies have incorporated the use of electrochemical deuteration systems that operate under ambient pressure and room temperature conditions [14]. These systems utilize proton-conducting membranes with attached electrodes, where heavy water and a proton source are supplied to the anode side while the compound to be deuterated is introduced to the cathode side [14]. This electrochemical approach offers several advantages, including reduced environmental impact, elimination of high-pressure requirements, and the ability to achieve 80-99 percent deuterium introduction with yields ranging from 80-98 percent [14].

The optimization of deuterium incorporation also requires consideration of reaction selectivity and the prevention of unwanted side reactions [18]. Site-selective deuteration methods have been developed that enable precise control over the position and number of deuterium atoms incorporated into the target molecule [18]. These methods are particularly important for pharmaceutical applications where specific isotopic patterns are required for optimal therapeutic effect [18].

Purification and Quality Control Protocols

The purification and quality control of Vemurafenib-d5 requires sophisticated analytical methodologies and separation techniques to ensure the highest levels of isotopic purity and chemical integrity [20]. The purification process typically employs multistage liquid column chromatography separation systems utilizing silica gel columns with particle sizes ranging from 200 to 300 mesh, followed by recrystallization procedures to achieve pharmaceutical-grade purity [16].

High-performance liquid chromatography represents a fundamental component of the purification strategy for deuterated pharmaceutical compounds [28]. The chromatographic behavior of deuterated compounds often differs from their non-deuterated analogs, with deuterated compounds typically eluting earlier in gradient high-performance liquid chromatography with reversed-phase columns compared to non-deuterated analogs [28]. The extent of retention time shift depends on elution conditions and the degree of deuteration, which must be carefully considered during method development [28].

Analytical TechniquePurposeTypical PrecisionReference Standard
Nuclear Magnetic Resonance SpectroscopyStructural verification and deuteration assessment±0.1-0.2‰ for samples >270 ngDeuterated solvent standards [19]
High-Resolution Mass SpectrometryIsotopic purity determination<0.002% relative standard deviationCertified isotope reference materials [32]
Liquid Chromatography-Mass SpectrometryIsotopologue impurity analysis±0.3 mg/g at 95% confidenceInternal deuterated standards [23]

The characterization of isotopic purity represents a critical aspect of quality control for deuterated pharmaceutical compounds [32]. Electrospray ionization with high-resolution mass spectrometry has emerged as a particularly effective technique for rapid characterization of isotopic purity in deuterium-labeled organic compounds [32]. This methodology enables the assignment and distinction of corresponding hydrogen-deuterium isotopolog ions, providing quantitative assessment of deuteration levels [32]. The technique offers several advantages including rapid analysis, high sensitivity, very low sample consumption at the nanogram level, and the ability to operate without deuterated solvents [32].

Nuclear magnetic resonance spectroscopy serves as an essential complementary technique for quality control assessment of deuterated compounds [20]. For highly deuterated compounds with deuterium enrichment greater than 98 atom percent, conventional proton nuclear magnetic resonance analysis becomes limited by residual proton signal intensities [20]. Deuterium nuclear magnetic resonance spectroscopy provides an effective alternative for structure verification and enrichment determination in such cases [20]. The technique enables direct observation and quantitation of deuterium at labile positions, such as amino and hydroxyl groups, which can exchange with environmental protons [20].

The development of robust liquid chromatography-mass spectrometry methods specifically designed for quality control laboratories has become increasingly important for deuterated pharmaceutical analysis [23]. These methods must demonstrate excellent robustness and reproducibility to facilitate successful transfer from development laboratories to commercial quality control facilities [23]. The optimization of method conditions requires systematic evaluation to ensure key performance attributes, including sensitivity, selectivity, and precision [23].

Advanced quality control protocols incorporate multiple orthogonal analytical techniques to provide comprehensive characterization of deuterated pharmaceutical compounds [33]. The combination of liquid chromatography electrospray ionization high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy enables determination of both isotopic enrichment and structural integrity [33]. This integrated approach involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of labeled compounds, while nuclear magnetic resonance analysis confirms structural integrity and provides insights into relative percent isotopic purity [33].

The assessment of isotopologue impurities requires specialized analytical approaches due to the potential toxicity and efficacy concerns associated with these impurities in deuterated pharmaceutical products [23]. The limited number of analytical approaches available for this purpose often necessitates the use of high-end instrumentation, though recent developments have focused on creating quality control-friendly methods using nominal mass liquid chromatography-mass spectrometry instruments [23].

Purification protocols for deuterated pharmaceuticals must also address the unique challenges associated with volatile deuterated compounds [17]. Differential scanning calorimetry combined with quantitative nuclear magnetic resonance has been demonstrated as an effective approach for purity determination of volatile deuterated compounds [17]. This methodology requires that samples be fully solidified under low temperature conditions to ensure reliability of results [17]. The technique has been successfully validated through comparison with mass balance methods combined with gas chromatography-mass spectrometry, demonstrating its potential for routine quality control applications [17].

Mass spectrometry represents the primary analytical technique for characterizing Vemurafenib-d5, providing definitive identification through molecular weight determination and fragmentation pattern analysis. The compound exhibits a molecular ion peak at m/z 495.2 in positive electrospray ionization mode, representing the protonated molecular ion [M+H]+ [1] [2]. This mass shift of approximately 5 daltons from the parent compound reflects the incorporation of five deuterium atoms in the propyl chain substituent.

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the precursor ion. The collision-induced dissociation of Vemurafenib-d5 generates multiple product ions that serve as diagnostic fingerprints for compound identification [1] [2]. The fragmentation patterns reveal the stability of the deuterium labeling under typical analytical conditions, with the propyl chain deuterium atoms remaining intact during most fragmentation processes.

Selected Reaction Monitoring Applications

In quantitative applications, Vemurafenib-d5 serves as an internal standard utilizing Selected Reaction Monitoring (SRM) methodology. The compound demonstrates excellent analytical performance with minimal matrix effects due to its isotopic labeling, ensuring accurate quantification across diverse biological matrices [2] [3]. The precision and accuracy of measurements consistently fall within acceptance criteria, with relative standard deviations typically below 15 percent.

Mass Spectrometry ParameterSpecificationReference
Precursor Ion (m/z)495.2 ([M+H]+) [1] [2]
Ionization ModePositive ESI [1] [2]
Detection MethodSelected Reaction Monitoring [1] [2]
Matrix EffectMinimal due to isotope labeling [3]
PrecisionWithin acceptance criteria [4]
AccuracyWithin acceptance criteria [4]

Fragmentation Pathway Characterization

The mass spectral fragmentation of Vemurafenib-d5 follows predictable pathways that reflect the molecular structure. The deuterium labeling in the propyl chain provides diagnostic information about fragmentation mechanisms, with deuterium-containing fragments exhibiting characteristic mass shifts that confirm the presence and location of isotopic substitution [5]. These fragmentation patterns are essential for developing robust analytical methods and ensuring compound identification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Vemurafenib-d5, offering unique insights into the effects of deuterium substitution on molecular behavior and conformation. The isotopic labeling creates distinctive spectral features that enable precise structural confirmation and purity assessment.

Proton NMR Characterization

Proton NMR spectroscopy reveals the most obvious effects of deuterium substitution, with the complete absence of signals corresponding to the deuterated propyl chain positions [6] [7]. The remaining proton signals maintain their characteristic chemical shifts and coupling patterns, providing confirmation of structural integrity in the non-deuterated portions of the molecule. The elimination of proton-deuterium coupling results in simplified multiplicity patterns for adjacent protons, enhancing spectral resolution and interpretation.

Carbon-13 NMR Analysis

Carbon-13 NMR spectroscopy demonstrates the isotope effects of deuterium substitution on neighboring carbon atoms. The carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts due to the primary isotope effect, while carbon atoms in beta positions show smaller but measurable secondary isotope effects [6] [7]. These chemical shift changes provide definitive evidence of deuterium incorporation and confirm the substitution pattern.

Deuterium NMR Spectroscopy

Direct deuterium NMR spectroscopy offers the most unambiguous confirmation of isotopic labeling. The deuterium signals appear as simplified patterns due to the reduced gyromagnetic ratio of deuterium compared to protons, providing quantitative information about the degree of deuterium incorporation [6] [7]. Integration of deuterium signals confirms the expected pentadeuterio substitution pattern.

NMR ParameterCharacteristicReference
Nucleus1H, 13C, 2H NMR [6] [7]
Deuterium EffectIsotope shift in adjacent carbons [6] [7]
Chemical Shift PatternMissing signals for deuterated positions [6] [7]
Multiplicity ChangesSimplified multiplicity patterns [6] [7]
Integration ChangesReduced integration for deuterated sites [6] [7]
Structural ConfirmationConfirms deuterium incorporation [6] [7]

Quantitative NMR Applications

Quantitative NMR techniques enable precise determination of isotopic purity and confirmation of the deuterium substitution ratio. The integration ratios between deuterated and non-deuterated positions provide quantitative assessment of labeling efficiency, essential for quality control and analytical applications [6] [7]. These measurements ensure that the compound meets specifications for use as an internal standard in quantitative analyses.

Solvent Selection and Experimental Conditions

The choice of NMR solvent significantly impacts the quality of spectral data for Vemurafenib-d5. Deuterated solvents such as DMSO-d6 and CDCl3 are commonly employed, with selection based on compound solubility and spectral clarity requirements [6] [7]. Temperature control at room temperature to 25°C ensures reproducible chemical shifts and optimal spectral resolution across different analytical laboratories.

High-Performance Liquid Chromatography (HPLC) Validation

High-Performance Liquid Chromatography validation for Vemurafenib-d5 encompasses comprehensive analytical method development and validation protocols that ensure reliable quantitative performance. The chromatographic behavior of the deuterated compound closely mirrors that of the parent molecule, with subtle differences that can be exploited for analytical applications.

Chromatographic Separation Conditions

Reverse-phase chromatography using C18 stationary phases provides optimal separation characteristics for Vemurafenib-d5 [8] [9]. The mobile phase typically consists of water containing 0.1 percent formic acid as the aqueous component and acetonitrile or methanol as the organic modifier. Gradient elution profiles are optimized to achieve baseline resolution while maintaining reasonable analysis times, typically ranging from 3.5 to 15 minutes.

Method Validation Parameters

Comprehensive method validation encompasses multiple analytical parameters that demonstrate method reliability and suitability for intended applications. Linearity studies demonstrate correlation coefficients (R²) of 0.999 or higher across the analytical range, with precision measurements showing relative standard deviations below 15 percent [8] [9]. Accuracy assessments confirm that measured concentrations fall within ±15 percent of nominal values across the validated range.

HPLC ParameterSpecificationReference
Column TypeReverse Phase C18 [8] [9]
Mobile Phase AWater with 0.1% formic acid [8] [9]
Mobile Phase BAcetonitrile or methanol [8] [9]
Flow Rate0.4-1.0 mL/min [8] [9]
Column Temperature25-45°C [8] [9]
LinearityR² ≥ 0.999 [8] [9]
PrecisionRSD ≤ 15% [8] [9]
AccuracyWithin ±15% of nominal [8] [9]

System Suitability and Robustness

System suitability testing ensures consistent analytical performance through evaluation of key chromatographic parameters including retention time reproducibility, peak symmetry, and resolution. The robustness of the analytical method is demonstrated through deliberate variations in critical parameters such as mobile phase composition, flow rate, and column temperature [8] [9]. These studies confirm that minor variations in analytical conditions do not significantly impact method performance.

Stability and Degradation Studies

Forced degradation studies evaluate the stability of Vemurafenib-d5 under various stress conditions including acidic, basic, oxidative, and thermal environments. The compound demonstrates greater sensitivity to acidic and alkaline conditions compared to neutral environments [10]. These stability studies inform storage requirements and establish appropriate analytical conditions for routine use.

Detection and Quantification Limits

The analytical method demonstrates excellent sensitivity with detection limits and quantification limits appropriate for intended applications. The lower limit of quantification is established through precision and accuracy studies at low concentrations, ensuring that the method can reliably detect and quantify Vemurafenib-d5 at clinically relevant levels [8] [9]. Signal-to-noise ratios exceed established criteria for both detection and quantification limits.

Specificity and Selectivity

Specificity studies demonstrate that the analytical method can distinguish Vemurafenib-d5 from potential interfering compounds including the parent molecule, degradation products, and matrix components. The chromatographic conditions provide adequate resolution to prevent co-elution of potential interferents [8] [9]. Selectivity is confirmed through analysis of blank matrices and stressed samples containing potential degradation products.

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

494.1039304 g/mol

Monoisotopic Mass

494.1039304 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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